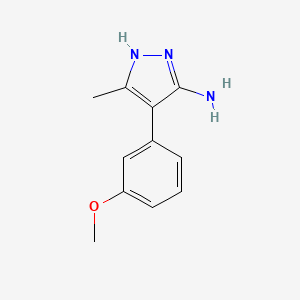

4-(3-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine

Description

Properties

IUPAC Name |

4-(3-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-7-10(11(12)14-13-7)8-4-3-5-9(6-8)15-2/h3-6H,1-2H3,(H3,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULNKGGFYYAFXOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)N)C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159606-11-7 | |

| Record name | 4-(3-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine typically involves the reaction of 3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate reagent, such as acetic anhydride, to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Reduction Reactions

The primary amine group and pyrazole ring undergo reduction under specific conditions. A notable method involves:

Reagents/Conditions :

-

Sodium borohydride (NaBH₄) in methanol at ambient temperature

-

Hydride transfer agents (e.g., LiAlH₄) for more vigorous reductions

Outcome :

-

Reduction of imine intermediates to secondary amines (e.g., in reductive amination sequences) .

-

Hydrogenation of unsaturated bonds adjacent to the pyrazole ring (theoretical, based on analogous pyrazole systems) .

Example :

Reductive amination of an aldimine intermediate derived from this compound yielded N-substituted pyrazolyl amines with 88% efficiency under solvent-free conditions .

Amidation and Acylation

The amine group participates in nucleophilic acyl substitution:

| Reagent | Catalyst/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 5-Bromothiophene carboxylic acid | TiCl₄, pyridine | N-(Pyrazolyl)thiophene-2-carboxamide | 12% | |

| Same substrate | DMAP, DCM | Improved amide formation | 48% |

Key Findings :

-

DMAP significantly enhances reaction efficiency compared to TiCl₄ .

-

Acidic workup may deprotect pyrazole N-substituents, requiring careful optimization .

Substitution Reactions

The amino group undergoes halogenation and alkylation:

Halogenation :

-

Reagents : HNO₂, TsOH, KI

-

Conditions : Acidic medium at 0–5°C

-

Product : 4-Iodo-5-methylpyrazole derivatives

-

Yield : 30% (with competing reductive deamination byproducts) .

Alkylation :

-

Reagents : Methyl iodide (CH₃I), K₂CO₃

-

Conditions : Room temperature, acetonitrile

-

Product : N-Methylated pyrazoles

Protection Strategies

The amine group is protected to direct regioselectivity in subsequent reactions:

Boc Protection :

Nitrosamine Formation :

Structural Influences on Reactivity

-

The methoxy group enhances solubility and electronic effects, directing electrophilic substitution to the para position of the phenyl ring .

-

The pyrazole ring exhibits π-deficient character, favoring nucleophilic attack at C4 .

Mechanistic Insights

-

ANSARO Mechanism : Observed in heterocycle formation, involving nucleophilic addition, spiro annulation, and ring-opening steps .

-

Hydrogen Bonding : Intermolecular N–H⋯N interactions stabilize intermediates during reduction and crystallization .

Industrial Scalability

-

Continuous flow reactors improve yield (>90%) and purity in large-scale syntheses .

-

Solvent-free protocols reduce waste and energy consumption .

This compound’s reactivity profile highlights its utility in medicinal chemistry and materials science. Further studies should explore cross-coupling reactions (e.g., Suzuki-Miyaura) and photophysical applications.

Scientific Research Applications

Anticancer Activity

Research indicates that 4-(3-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine exhibits promising anticancer properties. Preliminary studies have shown its ability to inhibit cancer cell proliferation in vitro. For instance, it has been evaluated against several cancer cell lines, demonstrating cytotoxic effects that suggest a potential role as an anticancer agent.

Inhibition of Protein Kinases

The compound has been reported to inhibit Kit protein kinases, which are involved in various signaling pathways related to cancer and other diseases. This inhibition could lead to the development of new therapeutic agents targeting these pathways . The mechanism of action involves blocking the activity of these kinases, thereby impeding tumor growth and progression.

Anti-inflammatory Properties

In addition to its anticancer effects, there is evidence suggesting that this compound may also possess anti-inflammatory properties. It has been studied for its ability to inhibit arachidonic acid metabolism through dual inhibition of 5-lipoxygenase and prostaglandin synthetase enzymes, which are crucial in inflammatory responses .

Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | |

| Protein Kinase Inhibition | Inhibits Kit protein kinases | |

| Anti-inflammatory | Inhibits arachidonic acid metabolism |

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of this compound, researchers treated various human cancer cell lines with the compound. The results indicated a significant reduction in cell viability, suggesting that the compound induces apoptosis in cancer cells through mechanisms that may involve oxidative stress and mitochondrial dysfunction.

Case Study 2: Inhibition of Kinase Activity

Another study focused on the compound's ability to inhibit Kit protein kinases. The findings revealed that treatment with this compound resulted in decreased phosphorylation of downstream targets involved in cell survival and proliferation pathways. This suggests its potential use in therapies for cancers driven by aberrant kinase activity.

Mechanism of Action

The mechanism of action of 4-(3-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituent placement and electronic effects. Below is a comparative analysis:

*Calculated based on formula C₁₁H₁₃N₃O.

Key Observations:

- Electronic Effects: Methoxy groups (electron-donating) enhance resonance stabilization, while methyl groups increase lipophilicity.

- Heterocyclic Modifications : Thiazole-containing derivatives (e.g., ) exhibit distinct electronic profiles compared to purely phenyl-substituted analogs, enabling interactions with metal ions or charged residues.

- Functional Group Additions : Urea-linked compounds (e.g., MK13 ) demonstrate superior hydrogen-bonding capacity, critical for targeting ATP-binding pockets in kinases.

Biological Activity

4-(3-Methoxyphenyl)-5-methyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, characterized by a pyrazole ring substituted with a methoxyphenyl group and a methyl group. Its molecular formula is C_{11}H_{12}N_4O, with a molecular weight of approximately 232.24 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.

Chemical Structure and Properties

The structural features of this compound significantly influence its biological activity. The methoxy group enhances solubility and reactivity, while the pyrazole ring is known for its ability to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C_{11}H_{12}N_4O |

| Molecular Weight | 232.24 g/mol |

| Functional Groups | Methoxy, Pyrazole |

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. Studies indicate that the compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This suggests its utility in treating conditions characterized by inflammation .

Anticancer Potential

Preliminary studies indicate that this compound may possess anticancer activity. It has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Specifically, it has been noted to arrest the cell cycle in the G2/M phase, which is crucial for cancer therapy .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes and cancer progression by binding to their active sites.

- Receptor Modulation : It may modulate receptor activities related to pain and inflammation, contributing to its anti-inflammatory effects.

- Cell Cycle Arrest : The compound's ability to interfere with cell cycle progression is significant for its potential use in cancer treatment.

Case Studies

Several studies have focused on the synthesis and biological evaluation of this compound:

- Antimicrobial Evaluation : A study reported that derivatives of pyrazole exhibited significant antimicrobial activity, with this compound being one of the most active compounds tested against Staphylococcus aureus and Staphylococcus epidermidis .

- Anti-inflammatory Study : In vitro assays demonstrated that this compound could reduce lipopolysaccharide (LPS)-induced inflammatory responses in microglial cells, suggesting potential applications in neuroinflammatory diseases .

Q & A

Q. What are the established synthetic routes for 4-(3-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine, and what key intermediates are involved?

The synthesis typically involves multi-step protocols:

- Cyclization : Reaction of substituted hydrazines with β-ketoesters or β-diketones to form the pyrazole core. For example, thiourea analogues can be converted to halogenated pyrazol-5-amine regioisomers via cyclization .

- Functionalization : Methoxyphenyl groups are introduced via nucleophilic substitution or condensation. A Vilsmeier–Haack reaction has been used for formylation in related pyrazole derivatives .

- Purification : Column chromatography or recrystallization (e.g., ethanol/glacial acetic acid mixtures) ensures purity .

Key intermediates include 5-chloro-3-methyl-1-substituted pyrazole-4-carbonyl chlorides and thiourea precursors .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- Spectroscopy : and NMR confirm regiochemistry and substituent positions. IR identifies functional groups like amines and methoxy moieties .

- X-ray Crystallography : Resolves stereochemical ambiguities and hydrogen-bonding networks. SHELX programs (e.g., SHELXL) refine crystal structures, with R factors < 0.05 ensuring accuracy .

- Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Q. How is the compound screened for biological activity in preliminary studies?

- In vitro assays : Antitubercular activity is tested against Mycobacterium tuberculosis H37Rv via microplate Alamar Blue assay (MIC values reported). Antimicrobial activity uses broth dilution methods against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., MDA-MB-231) evaluate selective toxicity .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disordered solvent molecules) be resolved during structure refinement?

- Complementary methods : Combine XRD with solid-state NMR or DFT calculations to validate hydrogen-bonding patterns .

- SHELX constraints : Use restraints for disordered regions and refine anisotropic displacement parameters. High-resolution data (≤ 0.8 Å) improves model accuracy .

- Validation tools : CheckCIF/PLATON identifies geometric outliers .

Q. What structure-activity relationships (SAR) guide the optimization of antitubercular activity in pyrazole-3-amine derivatives?

- Substituent effects : Halogenation at the pyrazole 4-position enhances lipophilicity and target binding. Methoxy groups on the phenyl ring improve metabolic stability .

- Bioisosteric replacement : Replacing the methoxyphenyl group with 4-fluorophenyl or pyridyl moieties modulates potency and solubility .

- In silico docking : Molecular dynamics simulations predict binding to M. tuberculosis enzyme targets (e.g., enoyl-ACP reductase) .

Q. How can computational methods predict pharmacokinetic properties like metabolic stability?

- ADME profiling : Tools like SwissADME calculate logP, topological polar surface area, and cytochrome P450 interactions. For example, 3-methoxyphenyl derivatives show improved microsomal stability over hydroxylated analogs .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with in vitro clearance rates .

Q. What role do hydrogen-bonding networks play in the solid-state stability of this compound?

Q. How can metabolic liabilities (e.g., rapid glucuronidation) be mitigated during lead optimization?

Q. What experimental approaches validate stereochemical effects in enantiomeric pyrazole derivatives?

Q. How can synthetic scalability be improved without compromising yield?

- Flow chemistry : Continuous reactors minimize side reactions in exothermic steps (e.g., cyclization) .

- Design of Experiments (DoE) : Optimize solvent ratios (e.g., ethanol/acetic acid) and temperature gradients via response surface methodology .

- Process analytical technology (PAT) : In-line FTIR monitors intermediate formation in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.